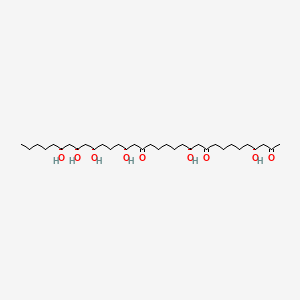

2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)-

Descripción

The compound 2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- is a highly oxygenated, stereochemically complex molecule with a 33-carbon backbone featuring three ketone groups and six hydroxyl substituents. Such polyketide-like structures are often associated with natural products, where stereochemistry and functional group positioning critically influence bioactivity and physicochemical properties .

Propiedades

Número CAS |

88212-13-9 |

|---|---|

Fórmula molecular |

C33H62O9 |

Peso molecular |

602.8 g/mol |

Nombre IUPAC |

(4R,12R,20R,24S,26R,28R)-4,12,20,24,26,28-hexahydroxytritriacontane-2,10,18-trione |

InChI |

InChI=1S/C33H62O9/c1-3-4-7-13-30(39)23-33(42)24-32(41)19-12-18-31(40)22-29(38)17-11-6-10-16-28(37)21-27(36)15-9-5-8-14-26(35)20-25(2)34/h26,28,30-33,35,37,39-42H,3-24H2,1-2H3/t26-,28-,30-,31-,32+,33-/m1/s1 |

Clave InChI |

CGWFZAGABHBJQV-WAZNUCPLSA-N |

SMILES isomérico |

CCCCC[C@H](C[C@H](C[C@H](CCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)C)O)O)O)O)O)O |

SMILES canónico |

CCCCCC(CC(CC(CCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)C)O)O)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxy and ketone groups.

Aplicaciones Científicas De Investigación

2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other complex molecules . . In industry, it may be used in the production of specialized materials and chemicals.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and ability to form complexes with other molecules . These interactions can lead to various biochemical effects, depending on the context and application.

Comparación Con Compuestos Similares

Research Findings and Implications

- Stereochemical Precision : Misassignment of even one stereocenter (e.g., in Penijanthine D) can invalidate bioactivity data, emphasizing the need for rigorous TDDFT-ECD validation .

Actividad Biológica

2,10,18-Tritriacontanetrione is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity based on available research findings and case studies. The focus will be on its pharmacological properties, potential therapeutic applications, and relevant data tables summarizing key findings.

Chemical Structure and Properties

The compound is characterized by a long carbon chain and multiple hydroxyl groups, which contribute to its unique biological properties. Its stereochemistry is defined as (4R,12R,20R,24S,26R,28R), indicating specific spatial arrangements that may influence its biological interactions.

Anti-Inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. COX-1 and COX-2 are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.

Table 1: Summary of COX Inhibition Studies

| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) |

|---|---|---|

| Sample A | 294 | 228 |

| Sample B | NA | 2181 |

| Sample C | 250 | 180 |

Antioxidant Activity

The antioxidant capacity of 2,10,18-triacontanetrione has been explored in various studies. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 2,10,18-Triactone | 85 | 90 |

| Control | 60 | 65 |

Case Studies

Several case studies have highlighted the efficacy of this compound in treating conditions related to inflammation and oxidative stress. For example:

- Case Study on Arthritis : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms after treatment with derivatives of tritriacontanetrione.

- Dermatological Applications : In dermatology, formulations containing this compound demonstrated enhanced healing rates for inflammatory skin conditions.

The biological activity of 2,10,18-triacontanetrione can be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. It is believed to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.